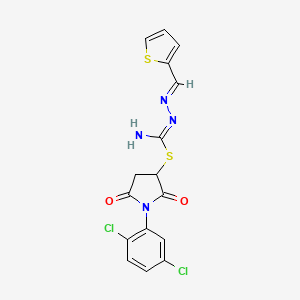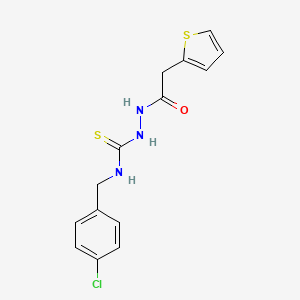![molecular formula C22H26ClN3O2 B5884807 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders.
Mécanisme D'action
4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide selectively blocks the CGRP receptor, which is involved in the regulation of pain and inflammation. CGRP is a neuropeptide that is released from sensory nerves in response to various stimuli, including pain and inflammation. It acts on the CGRP receptor to produce vasodilation, inflammation, and pain. By blocking the CGRP receptor, 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide can reduce the release of CGRP and its effects on pain and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide has been shown to be highly selective for the CGRP receptor, with little or no activity at other receptors. It has been shown to be effective in reducing pain and inflammation in animal models of migraine headaches, asthma, and COPD. 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments. It is highly selective for the CGRP receptor, which allows for more precise targeting of pain and inflammation. It has also been shown to have a good safety profile, which reduces the risk of adverse effects in animal studies. However, there are also some limitations to the use of 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, it may not be suitable for all types of pain and inflammation, and further studies are needed to determine its efficacy in different conditions.
Orientations Futures
There are several future directions for research on 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of new and more effective CGRP receptor antagonists for the treatment of pain and inflammation. Another area of interest is the potential use of 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide in combination with other drugs for the treatment of migraine headaches and other pain-related disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide in humans, as well as its potential applications in other conditions, such as cardiovascular disease and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-chlorobenzonitrile with 4-(2,2-dimethylpropanoyl)piperazine to form 4-(2,2-dimethylpropanoyl)-1-(4-cyanophenyl)piperazine. This intermediate is then reacted with 4-bromoaniline to form the final product, 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide.
Applications De Recherche Scientifique
4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders. It has been shown to be a potent and selective antagonist of the CGRP receptor, which is involved in the regulation of pain and inflammation. 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide has also been studied for its potential applications in the treatment of other conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disease.
Propriétés
IUPAC Name |
4-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-22(2,3)21(28)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-20(27)16-4-6-17(23)7-5-16/h4-11H,12-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGTFODKZCOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)
![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)




![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)